Dipropylammonium Acetate Dipropylammonium Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16789824
InChI: InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C8H19NO2
Molecular Weight: 161.24 g/mol

Dipropylammonium Acetate

CAS No.:

Cat. No.: VC16789824

Molecular Formula: C8H19NO2

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Dipropylammonium Acetate -

Specification

Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
IUPAC Name dipropylazanium;acetate
Standard InChI InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4)
Standard InChI Key LKDMDHMCNGRIAS-UHFFFAOYSA-N
Canonical SMILES CCC[NH2+]CCC.CC(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

PropertyValueSource
CAS Number114389-69-4
Molecular FormulaC₈H₁₉NO₂
Molecular Weight161.25 g/mol
Physical State (25°C)Clear, colorless liquid
Density~0.5 mol/L in aqueous solution

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum (DMSO-d₆) exhibits characteristic signals at δ 3.24 ppm (m, 4H, -CH₂-N), δ 2.23 ppm (s, 3H, CH₃-COO⁻), and δ 1.28 ppm (t, 6H, CH₃) . Thermogravimetric analysis (TGA) reveals decomposition temperatures below 200°C, underscoring its stability under moderate thermal conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a straightforward acid-base reaction between dipropylamine and glacial acetic acid in a 1:1 molar ratio . The exothermic reaction proceeds at room temperature without requiring catalysts:

(C₃H₇)₂NH+CH₃COOH(C₃H₇)₂NH₂⁺CH₃COO⁻\text{(C₃H₇)₂NH} + \text{CH₃COOH} \rightarrow \text{(C₃H₇)₂NH₂⁺CH₃COO⁻}

Yields approaching 100% are achievable due to the completeness of proton transfer in this system .

Industrial Manufacturing

Industrial production scales this reaction using continuous-flow reactors to enhance efficiency. Post-synthesis purification involves fractional distillation or recrystallization to achieve >99% purity . Commercial formulations, such as 0.5 mol/L aqueous solutions, are standardized for reproducibility in analytical applications .

Functional Applications

Analytical Chemistry: Ion-Pair Reagent for LC-MS

Dipropylammonium acetate is widely employed as an ion-pairing agent in liquid chromatography-mass spectrometry (LC-MS). Its ability to improve peak resolution for polar analytes, such as nucleotides and organic acids, stems from its reversible interaction with charged species in mobile phases .

Materials Science: Electrochemical Anodes

Recent studies highlight its role in fabricating mixed metal oxide (MMO) anodes for electrochemical water treatment. When used as a solvent in thermal decomposition methods, it facilitates the deposition of RuO₂-Sb₂O₄ coatings on titanium substrates .

Table 2: Performance of MMO Anodes Prepared with Dipropylammonium Acetate

Calcination Temperature (°C)Stability (Hours)TOC Removal Efficiency (%)
3002889
3503597
4002278
Data adapted from electrochemical degradation of 4-nitrophenol

Biological Systems: Biomolecule Stabilization

The compound’s hydrophilic-lipophilic balance enhances its utility in protein extraction and enzyme stabilization, where it minimizes denaturation while improving solubility .

Comparative Analysis with Analogous Ionic Liquids

Structural Derivatives

  • Dipropylammonium propionate (DPA-Pr): Longer alkyl chain reduces aqueous solubility but increases thermal stability.

  • Dipropylammonium butyrate (DPA-Bu): Exhibits superior anode durability (35 hours) compared to DPA-Ac (28 hours) at 350°C .

Performance Metrics

  • Electrochemical Efficiency: DPA-Bu achieves 97% total organic carbon (TOC) removal vs. 89% for DPA-Ac under identical conditions .

  • Chromatographic Utility: DPA-Ac outperforms ammonium acetate in resolving acidic metabolites due to stronger ion-pairing effects .

Future Research Directions

Emerging applications include:

  • Green Chemistry: Solvent replacement in catalytic reactions to reduce volatile organic compound (VOC) emissions.

  • Energy Storage: Exploration as an electrolyte additive in lithium-ion batteries to enhance ionic conductivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator